tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666024
InChI: InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O
Molecular Formula: C12H22N2O6
Molecular Weight: 290.31 g/mol

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate

CAS No.:

Cat. No.: VC13666024

Molecular Formula: C12H22N2O6

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate -

Specification

Molecular Formula C12H22N2O6
Molecular Weight 290.31 g/mol
IUPAC Name tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate;oxalic acid
Standard InChI InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8-;/m0./s1
Standard InChI Key RPAYXXHMFDTHSG-WSZWBAFRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N.C(=O)(C(=O)O)O
SMILES CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound consists of a cyclopentane backbone with two stereogenic centers at the 1S and 3S positions. The Boc group ((CH3)3COC(O)NH\text{(CH}_3\text{)}_3\text{COC(O)NH}) is attached to the cyclopentylamine nitrogen, while the oxalate ion (C2O42\text{C}_2\text{O}_4^{2-}) forms a salt with the protonated amine . The isomeric SMILES notation, CC(C)(C)OC(=O)N[C@H]1C[C@@H](N)CC1.O=C(O)C(O)=O\text{CC(C)(C)OC(=O)N[C@H]1C[C@@H](N)CC1.O=C(O)C(O)=O}, confirms the (1S,3S) configuration, critical for its role in asymmetric synthesis .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with (1S,3S)-3-aminocyclopentanol, which undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine. Subsequent oxalate salt formation is achieved via reaction with oxalic acid in polar aprotic solvents (e.g., tetrahydrofuran) . Key parameters include:

ParameterConditionsYieldPuritySource
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, THF, 0°C → RT85–90%95%
Oxalate Salt FormationOxalic acid, EtOAc, reflux78%97%
Final PurificationRecrystallization (MeOH/H2_2O)97%

Industrial-Scale Challenges

Large-scale production requires stringent control over enantiomeric excess (ee), often achieved via chiral chromatography or asymmetric hydrogenation . Suppliers like AChemBlock and Fluorochem report purities of 95–97%, with residual solvents (e.g., ethyl acetate) below 0.1% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., methanol, dimethyl sulfoxide) but limited solubility in water (0.5 mg/mL at 25°C) . The oxalate salt improves crystallinity, facilitating storage at ambient temperatures without significant degradation .

PropertyValueMethodSource
Melting Point142–145°C (decomposes)DSC
LogP (Partition Coeff.)0.8 ± 0.2HPLC
pKa (Amine)9.2Potentiometry

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (DMSO-d6_6): δ 1.38 (s, 9H, Boc CH3_3), 3.10–3.30 (m, 2H, cyclopentyl CH), 4.70 (br s, 1H, NH) .

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1705 cm1^{-1} (C=O, Boc), 1640 cm1^{-1} (oxalate C=O) .

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

The compound’s rigid cyclopentane scaffold and Boc-protected amine are leveraged in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For instance, analogs of ibrutinib incorporate similar bicyclic motifs to enhance target selectivity .

Peptide Mimetics and Prodrugs

Its primary amine serves as a conjugation site for prodrug strategies. In one study, the amine was acylated with a prostaglandin analog to improve blood-brain barrier penetration .

Recent Advances and Future Directions

Recent patents (2024–2025) highlight its utility in covalent inhibitor design, where the cyclopentylamine’s nucleophilicity enables targeted covalent binding to cysteine residues . Future research may explore enzymatic resolution techniques to improve ee and reduce production costs .

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